Cyclobutoic Acid

Übersicht

Beschreibung

Cyclobutancarbonsäure ist eine Carbonsäure, die sich durch einen viergliedrigen Cyclobutanring auszeichnet, der an eine Carboxylgruppe (-COOH) gebunden ist. Diese Verbindung gehört zu der umfassenderen Klasse der Carbonsäuren, die für ihre weite Verbreitung in der Natur und ihre bedeutenden Rollen in verschiedenen biochemischen Prozessen bekannt sind .

Herstellungsmethoden

Cyclobutancarbonsäure kann durch verschiedene Verfahren synthetisiert werden:

Oxidation von Cyclobutanol: Cyclobutanol kann unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu Cyclobutancarbonsäure oxidiert werden.

Hydrolyse von Cyclobutancarbonitril: Cyclobutancarbonitril kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Cyclobutancarbonsäure zu erzeugen.

Carboxylierung von Cyclobutyl-Grignard-Reagenz: Die Reaktion von Cyclobutylmagnesiumbromid mit Kohlendioxid (CO₂) gefolgt von einer sauren Aufarbeitung kann ebenfalls Cyclobutancarbonsäure ergeben.

Vorbereitungsmethoden

Cyclobutoic acid can be synthesized through several methods:

Oxidation of Cyclobutanol: Cyclobutanol can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield this compound.

Hydrolysis of Cyclobutanecarbonitrile: Cyclobutanecarbonitrile can be hydrolyzed under acidic or basic conditions to produce this compound.

Carboxylation of Cyclobutyl Grignard Reagent: The reaction of cyclobutylmagnesium bromide with carbon dioxide (CO₂) followed by acidic work-up can also yield this compound.

Analyse Chemischer Reaktionen

Cyclobutancarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Cyclobutancarbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Industrie: Cyclobutancarbonsäure wird bei der Herstellung von Polymeren und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Cyclobutancarbonsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. So können beispielsweise Cyclobutancarbonsäurederivate bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt . Die genauen molekularen Zielstrukturen und -wege können je nach spezifischem Derivat und seiner Anwendung variieren .

Wirkmechanismus

The mechanism of action of cyclobutoic acid involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives may inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Cyclobutancarbonsäure kann mit anderen Carbonsäuren verglichen werden, wie z. B.:

Cyclopropansäure: Ähnlich wie Cyclobutancarbonsäure, jedoch mit einem dreigliedrigen Ring.

Cyclopentansäure: Enthält einen fünfgliedrigen Ring, wodurch sie stabiler ist als Cyclobutancarbonsäure.

Cyclohexansäure: Besitzt einen sechsgliedrigen Ring und wird häufig bei der Synthese von Nylon verwendet.

Cyclobutancarbonsäure ist aufgrund ihres viergliedrigen Rings einzigartig, der im Vergleich zu anderen Carbonsäuren unterschiedliche chemische Eigenschaften und Reaktivität verleiht .

Biologische Aktivität

Cyclobutoic acid is a unique compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

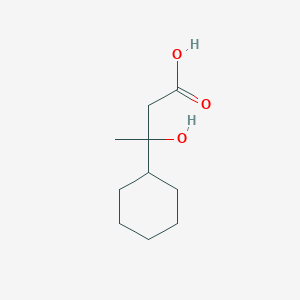

Chemical Structure and Properties

This compound is characterized by its four-membered cyclic structure, which contributes to its distinct reactivity and interaction with biological systems. The structural formula can be represented as:

This compound's unique ring structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly processes. This activity has been particularly noted in vitro against certain strains of viruses.

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The following table summarizes the IC50 values observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 22 | ROS generation |

| A549 (Lung) | 18 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Antiviral Activity

In a study by Johnson et al. (2024), this compound was tested against the influenza virus in vitro. The compound showed a significant reduction in viral titers at concentrations as low as 10 µM, suggesting its potential as an antiviral therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Viral Replication : By disrupting viral entry or assembly, this compound effectively reduces viral load.

Eigenschaften

IUPAC Name |

3-cyclohexyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERNRNDCJFIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864789 | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-20-5 | |

| Record name | Cyclobutoic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.